molecular formula C41H48N2O9 B1678387 Pinokalant CAS No. 149759-26-2

Pinokalant

Cat. No.: B1678387
CAS No.: 149759-26-2
M. Wt: 712.8 g/mol
InChI Key: PYWYBTRACMRUQV-UHFFFAOYSA-N
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Scientific Research Applications

Pinokalant has a wide range of scientific research applications, including:

Mechanism of Action

Pinokalant acts as a non-selective cation channel inhibitor . It significantly reduces cortical infarct volume, improves the metabolic and electrophysiologic status of the ischemic penumbra, and reduces lesion size on magnetic resonance images in the acute phase following middle cerebral artery occlusion in rats . It also shows anti-SARS-CoV-2 activity .

Preparation Methods

The synthetic routes and reaction conditions for Pinokalant are not extensively detailed in the available literature. it is known that this compound is a complex molecule with the molecular formula C41H48N2O9 and a molecular weight of 712.83 g/mol . Industrial production methods for this compound are likely to involve multi-step organic synthesis processes, including the formation of isoquinolineacetamide derivatives and the incorporation of multiple methoxy groups.

Chemical Reactions Analysis

Pinokalant undergoes various types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction reactions can potentially convert carbonyl groups to alcohols.

    Substitution: this compound can participate in substitution reactions, where functional groups such as methoxy groups can be replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Pinokalant is unique in its broad-spectrum inhibition of non-selective cation channels. Similar compounds include:

This compound stands out due to its dual potential in stroke treatment and SARS-CoV-2 inhibition, making it a versatile compound for scientific research and therapeutic development.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H48N2O9/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36/h9-17,24-25,35H,18-23H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWYBTRACMRUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H48N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048401
Record name Pinokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149759-26-2
Record name LOE 908
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149759-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinokalant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOKALANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J9ZZ971AO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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